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Compound of Interest

Compound Name: N-Boc-D-cyclohexylglycinol

Cat. No.: B069588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
D-cyclohexylglycinol, a key chiral intermediate in pharmaceutical and fine chemical

synthesis. Due to the limited availability of directly published experimental spectra for this

specific molecule, this guide presents a combination of expected values derived from

analogous compounds and general experimental protocols applicable to its characterization.

This information is intended to serve as a valuable resource for researchers involved in the

synthesis, quality control, and application of this compound.

Introduction
N-Boc-D-cyclohexylglycinol (CAS No. 188348-00-7) is a protected amino alcohol of

significant interest in organic synthesis, particularly in the construction of chiral ligands, peptide

mimics, and complex drug candidates. The presence of the bulky cyclohexyl group and the

acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it a versatile building block.

Accurate spectroscopic characterization is paramount for confirming its identity, purity, and

structural integrity. This guide details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition.

Spectroscopic Data
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The following tables summarize the expected quantitative spectroscopic data for N-Boc-D-
cyclohexylglycinol. These values are based on the analysis of structurally similar compounds

and established spectroscopic principles.

NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-D-cyclohexylglycinol

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~4.8 - 5.0 d 1H NH

~3.5 - 3.7 m 1H CH-N

~3.4 - 3.6 m 2H CH₂-OH

~1.6 - 1.8 m 5H
Cyclohexyl (axial &

equatorial)

1.45 s 9H C(CH₃)₃ (Boc)

~1.0 - 1.3 m 6H
Cyclohexyl (axial &

equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-D-cyclohexylglycinol
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Chemical Shift (δ) (ppm) Assignment

~156 C=O (Boc)

~80 C(CH₃)₃ (Boc)

~65 CH₂-OH

~58 CH-N

~42 CH (Cyclohexyl)

~29 CH₂ (Cyclohexyl)

~28.5 C(CH₃)₃ (Boc)

~26.5 CH₂ (Cyclohexyl)

~26 CH₂ (Cyclohexyl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Peaks for N-Boc-D-cyclohexylglycinol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3350 Medium N-H stretch (amide)

~2930, ~2850 Strong
C-H stretch (cyclohexyl and

Boc)

~1685 Strong C=O stretch (Boc carbamate)

~1520 Medium N-H bend (amide II)

~1170 Strong C-O stretch (Boc)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-Boc-D-cyclohexylglycinol
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m/z Ion

244.18 [M+H]⁺

266.16 [M+Na]⁺

188.15 [M+H - C₄H₈]⁺ (loss of isobutylene)

144.12 [M+H - Boc]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

N-Boc-D-cyclohexylglycinol. Researchers should adapt these methods based on the specific

instrumentation and laboratory conditions available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Boc-D-cyclohexylglycinol in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

¹H NMR Acquisition:

Use a standard 1D proton pulse sequence.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Use a standard 1D carbon pulse sequence with proton decoupling.
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Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024

or more scans).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the instrument and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Operate the mass spectrometer in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

Acquire data over a mass range that includes the expected molecular weight of the

compound (e.g., m/z 100-500).

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of N-Boc-D-cyclohexylglycinol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Chemical structure of N-Boc-D-cyclohexylglycinol with key functional groups

highlighted.

To cite this document: BenchChem. [Spectroscopic and Structural Characterization of N-
Boc-D-cyclohexylglycinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b069588#spectroscopic-data-of-n-boc-d-
cyclohexylglycinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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